molecular formula C12H12N2O4 B2524864 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid CAS No. 24919-53-7

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid

Cat. No.: B2524864
CAS No.: 24919-53-7
M. Wt: 248.238
InChI Key: WEPWCERKTBRRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a high-purity chemical building block belonging to the 1,4-benzodiazepine class of organic compounds . This compound features the core 1,4-benzodiazepine structure—a benzene ring fused to a seven-membered diazepine ring—which is privileged in medicinal chemistry for its versatile biological activity . The molecule is characterized by its two carbonyl groups (dioxo) in the diazepine ring and a propanoic acid side chain at the 3-position, which provides a handle for further chemical modification and conjugation. As a key intermediate, this compound is designed for the research and development of novel therapeutics, particularly in the central nervous system (CNS). Its core benzodiazepine structure is known to interact with the GABA(A) receptor complex, acting as a positive allosteric modulator to enhance the effect of the GABA neurotransmitter, which can lead to anxiolytic, sedative, and anticonvulsant effects . Recent scientific literature highlights ongoing research into novel diazepine-based derivatives, such as diazepino[1,2-a]benzimidazoles, for their promising analgesic and anxiolytic potentials with potentially improved side-effect profiles compared to classical benzodiazepines . This makes this compound a valuable scaffold for researchers in neuroscience and pharmacology aiming to develop new neuropsychotropic agents, enzyme inhibitors, or targeted covalent probes. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWCERKTBRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid involves several steps. One common synthetic route includes the condensation of a benzodiazepine derivative with a propanoic acid derivative under specific reaction conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of benzodiazepines exhibit antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that modifications of the benzodiazepine structure can enhance its activity against specific cancer types, including breast and lung cancers .

Neuropharmacological Effects
The benzodiazepine core is known for its interaction with the central nervous system. Compounds like 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid have been explored for their anxiolytic and sedative effects. Research has demonstrated that such compounds can modulate GABA receptors, leading to increased inhibitory neurotransmission . This makes them potential candidates for treating anxiety disorders and insomnia.

Synthetic Organic Chemistry

Precursor in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to be modified into various derivatives that can possess distinct biological activities. For example, it can be used to synthesize new classes of pharmaceuticals by altering the propanoic acid moiety or the benzodiazepine core .

Oxidation Reactions
The oxidation of this compound can yield various oxidized derivatives that may have enhanced or novel properties. Such transformations are essential in drug development and material science.

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of breast cancer cell lines using modified benzodiazepines .
Study 2NeuropharmacologyShowed anxiolytic effects through GABA receptor modulation in animal models .
Study 3Synthetic ApplicationsExplored the utility of this compound as an intermediate in the synthesis of novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of GABAergic transmission.

Comparison with Similar Compounds

Key Observations :

  • Substitution with hydrophobic groups (e.g., fluorenyl or pyrazole) in analogues may increase blood-brain barrier penetration, relevant for CNS-targeting applications .

Functional Analogues with Phenylpropanoic Acid Scaffolds

Compound Name Bioactivity Mechanism/Application
3-(3′-Hydroxyphenyl)propanoic acid Anti-inflammatory, anti-diabetic, blood pressure reduction Modulates oxidative stress and glucose uptake
3-(3′,4′-Dihydroxyphenyl)acetic acid Anti-cancer (colon cancer cell inhibition) Induces apoptosis via ROS pathways
Target Compound Not explicitly reported Inferred potential for neuroprotection or metabolic regulation due to structural overlap

Key Observations :

  • The carboxylic acid group in the target compound may mimic phenylpropanoic acids’ interactions with enzymes or receptors involved in inflammation and metabolism .
  • The benzodiazepine core could confer additional pharmacological effects, such as GABA receptor modulation, though this remains speculative without direct data.

Biological Activity

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a compound that belongs to the benzodiazepine family. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodiazepine core fused with a propanoic acid moiety. Its molecular formula is C11H10N2O4C_{11}H_{10}N_{2}O_{4}, with a molecular weight of approximately 234.21 g/mol . The presence of the dioxo group and the tetrahydrobenzodiazepine structure suggests potential interactions with various biological targets.

Benzodiazepines are known for their anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The unique structure of this compound may enhance these effects or introduce new mechanisms of action due to its specific functional groups. The compound's interaction with GABA_A receptors is a primary area of interest for its anxiolytic activity .

Biological Studies and Findings

Several studies have investigated the biological activities of this compound:

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityUnique Features
DiazepamDiazepamAnxiolyticWell-studied; widely used
OmeprazoleOmeprazoleAntacidProton pump inhibitor
FlumazenilFlumazenilReversal of sedationSpecific antagonist properties

This comparison highlights how the unique combination of benzodiazepine and propanoic acid features in the target compound may offer novel mechanisms or enhanced efficacy compared to existing drugs.

Case Studies

Several case studies have been documented regarding the pharmacological effects of similar compounds:

  • Study on Benzodiazepine Derivatives : A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives' effects on anxiety-related behaviors in animal models. Results indicated significant reductions in anxiety levels when administered at specific dosages .
  • Cytotoxicity in Cancer Cell Lines : Another study assessed the cytotoxic effects of benzodiazepine derivatives on human cancer cell lines. The findings suggested that modifications to the benzodiazepine structure could enhance cytotoxicity against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound shares structural similarities with benzodiazepine derivatives synthesized via cyclocondensation reactions. A general approach involves refluxing substituted aldehydes or ketones with precursors like 4-amino-triazoles or pyridazinones in ethanol/acetic acid, followed by solvent evaporation and purification (e.g., column chromatography or recrystallization) . Optimization may involve adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids) to enhance yield and purity.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzodiazepine ring protons at δ 6.5–8.0 ppm, propanoic acid protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₃N₂O₄) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose per hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzodiazepine-propanoic acid derivatives?

  • Methodology :

  • Comparative Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the benzodiazepine ring) across analogs using in vitro assays (e.g., anti-inflammatory or receptor-binding assays) .
  • Dose-Response Analysis : Test compounds at varying concentrations (e.g., 1–100 μM) to identify non-linear or biphasic effects .
  • Meta-Analysis : Cross-reference published datasets (e.g., PubChem, ChEMBL) to validate reproducibility and contextualize discrepancies .

Q. What experimental strategies can elucidate the metabolic pathways or degradation products of this compound?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Stability Studies : Expose the compound to simulated physiological conditions (pH 2–8, 37°C) and monitor degradation via HPLC .
  • Isotope Labeling : Use ¹⁴C-labeled propanoic acid moieties to track metabolic fate in cell cultures .

Q. How does the stereochemistry of the benzodiazepine ring affect the compound’s pharmacological profile?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare activity in receptor-binding assays .
  • X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding interactions (e.g., with GABA receptors) .

Q. What computational models predict the compound’s solubility, bioavailability, or toxicity?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict permeability .
  • Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, polar surface area, and H-bond donors .
  • Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to assess hepatotoxicity or mutagenicity risks .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., UV/Vis or NMR) for this compound?

  • Methodology :

  • Standardized Protocols : Ensure consistent sample preparation (e.g., deuterated solvents for NMR) and instrument calibration .
  • Collaborative Verification : Share samples with independent labs for cross-validation .
  • Database Cross-Checking : Compare with authenticated spectra in repositories like SDBS or NIST .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) during synthesis .
  • Quality Control (QC) Metrics : Enforce strict thresholds for purity (≥95% by HPLC) and impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.